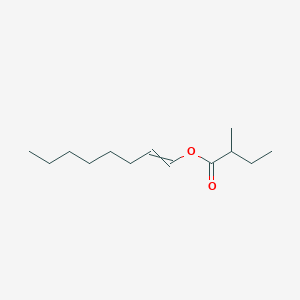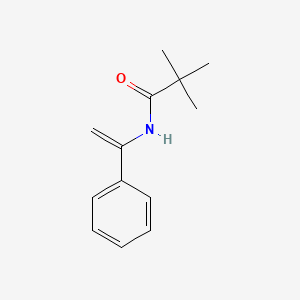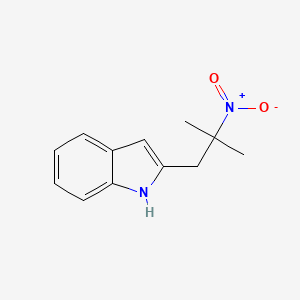
2-(2-Methyl-2-nitropropyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-2-nitropropyl)-1H-indole is a chemical compound characterized by the presence of an indole ring substituted with a 2-methyl-2-nitropropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2-nitropropyl)-1H-indole typically involves the nitration of 2-methylpropylindole. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methyl-2-nitropropyl)-1H-indole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methyl-2-nitropropyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-2-nitropropyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The indole ring structure allows for interactions with various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-nitropropyl nitrate
- 2-Methyl-2-nitropropyl methacrylate
- 4-(2-Methyl-2-nitropropyl)phenol
Uniqueness
2-(2-Methyl-2-nitropropyl)-1H-indole is unique due to its indole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
Propiedades
Número CAS |
90301-17-0 |
|---|---|
Fórmula molecular |
C12H14N2O2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
2-(2-methyl-2-nitropropyl)-1H-indole |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,14(15)16)8-10-7-9-5-3-4-6-11(9)13-10/h3-7,13H,8H2,1-2H3 |
Clave InChI |
OYPRAOLOYHRODJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC2=CC=CC=C2N1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14363379.png)
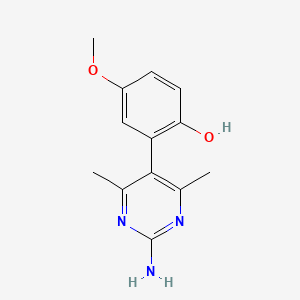

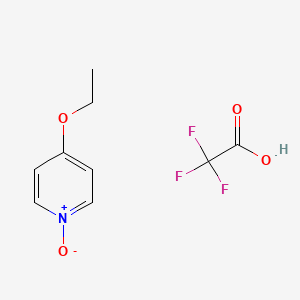

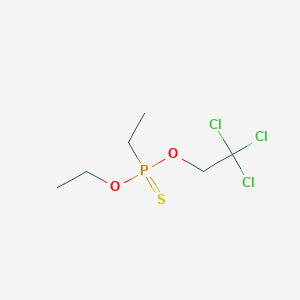
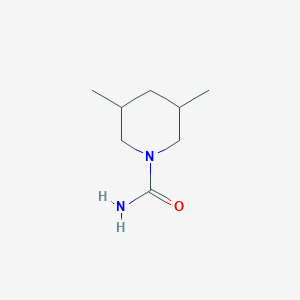


![N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14363409.png)

